molecular formula C58H99N21O13S3 B12411857 Ac-hMCH(6-16)-NH2

Ac-hMCH(6-16)-NH2

Cat. No.: B12411857
M. Wt: 1394.7 g/mol
InChI Key: GCUCBSVZUDAARP-IHLBVCFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Arg6-cyclo(S-S)(Cys7-Met8-Leu9-Gly10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2, commonly referred to as Ac-hMCH(6-16)-NH2, is a peptide agonist of human melanin-concentrating hormone. This compound binds to and activates both human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R, which are present in the brain .

Preparation Methods

The synthesis of Ac-hMCH(6-16)-NH2 involves the preparation of analogs where specific amino acids are replaced with various D-amino acids or L-amino acids. For instance, Arg in position 6 can be replaced with D-Arg, and Gly in position 10 can be substituted with Asn. These modifications result in potent agonists with improved selectivity for hMCH-1R over hMCH-2R .

Chemical Reactions Analysis

Ac-hMCH(6-16)-NH2 undergoes various chemical reactions, including substitution reactions where specific amino acids are replaced to enhance its selectivity and potency. Common reagents used in these reactions include D-amino acids and L-amino acids. The major products formed from these reactions are potent agonists with improved selectivity for hMCH-1R .

Scientific Research Applications

Ac-hMCH(6-16)-NH2 has significant applications in scientific research, particularly in the study of feeding behavior and metabolic disorders. It is used to investigate the physiological functions of melanin-concentrating hormone receptors and their role in regulating appetite and energy balance. This compound is also valuable in the development of selective agonists for therapeutic purposes .

Mechanism of Action

Ac-hMCH(6-16)-NH2 exerts its effects by binding to and activating human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R. The binding of this peptide to the receptors triggers a cascade of molecular events that regulate feeding behavior and energy balance. The structural changes in positions 6 and 10 of the peptide allow for efficient interactions with hMCH-1R, making it a potent agonist .

Comparison with Similar Compounds

Similar compounds to Ac-hMCH(6-16)-NH2 include other peptide agonists of human melanin-concentrating hormone, such as Ac-DArg6-cyclo(S-S)(Cys7-Met8-Leu9-Asn10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2. These compounds share structural similarities but differ in their selectivity and potency for hMCH-1R and hMCH-2R. The uniqueness of this compound lies in its ability to bind and activate both receptors equally well .

Properties

Molecular Formula

C58H99N21O13S3

Molecular Weight

1394.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H99N21O13S3/c1-30(2)25-39(74-49(86)37(19-24-95-6)72-52(89)42(29-94)77-48(85)35(70-32(5)80)11-7-20-66-56(60)61)47(84)69-27-44(82)71-36(12-8-21-67-57(62)63)50(87)78-45(31(3)4)54(91)75-40(26-33-15-17-34(81)18-16-33)51(88)73-38(13-9-22-68-58(64)65)55(92)79-23-10-14-43(79)53(90)76-41(28-93)46(59)83/h15-18,30-31,35-43,45,81,93-94H,7-14,19-29H2,1-6H3,(H2,59,83)(H,69,84)(H,70,80)(H,71,82)(H,72,89)(H,73,88)(H,74,86)(H,75,91)(H,76,90)(H,77,85)(H,78,87)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1

InChI Key

GCUCBSVZUDAARP-IHLBVCFISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

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